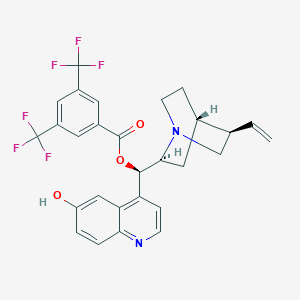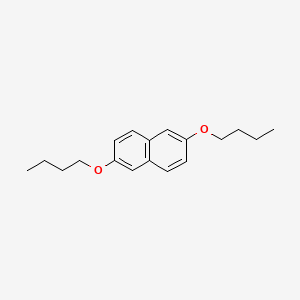
2,6-Dibutoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 2,6-dibutoxy- is an organic compound derived from naphthalene, a bicyclic aromatic hydrocarbon This compound features two butoxy groups attached to the 2 and 6 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 2,6-dibutoxy- typically involves the alkylation of 2,6-dihydroxynaphthalene with butyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution of hydroxyl groups with butoxy groups. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dimethylformamide, for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of Naphthalene, 2,6-dibutoxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is typically purified through recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene, 2,6-dibutoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Naphthalene, 2,6-dibutoxy- has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for field-effect transistors and photovoltaic devices.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its unique electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Naphthalene, 2,6-dibutoxy- involves its interaction with molecular targets through its aromatic and butoxy groups. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and sensors. The pathways involved include electron transfer and conjugation with other molecules, which can modulate the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Naphthalene, 2,6-dihydroxy-: A precursor to Naphthalene, 2,6-dibutoxy-, featuring hydroxyl groups instead of butoxy groups.
Naphthalene, 2,6-dimethoxy-: Similar structure with methoxy groups instead of butoxy groups.
Naphthalene, 2,6-dipropoxy-: Similar structure with propoxy groups instead of butoxy groups.
Uniqueness: Naphthalene, 2,6-dibutoxy- is unique due to the presence of butoxy groups, which provide distinct electronic and steric properties compared to other alkoxy derivatives. These properties make it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are required.
Propriétés
Numéro CAS |
101891-90-1 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2,6-dibutoxynaphthalene |
InChI |
InChI=1S/C18H24O2/c1-3-5-11-19-17-9-7-16-14-18(20-12-6-4-2)10-8-15(16)13-17/h7-10,13-14H,3-6,11-12H2,1-2H3 |
Clé InChI |
RKDOUCYBKSQOTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)
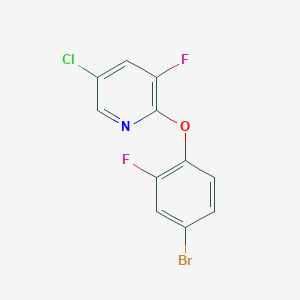
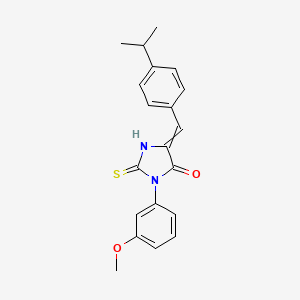
![[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)
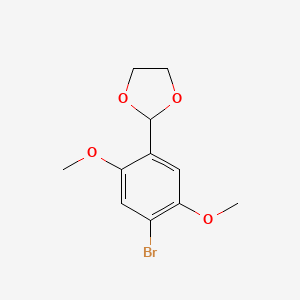
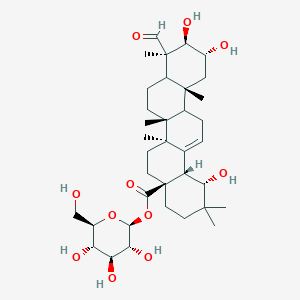
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
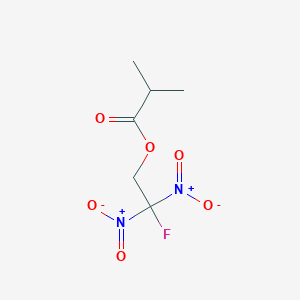

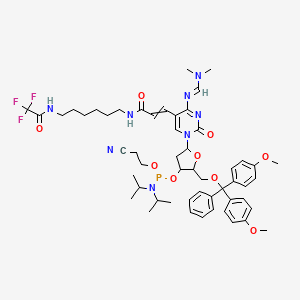
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
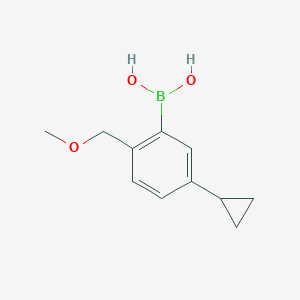
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)
